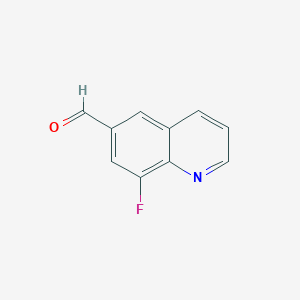

8-Fluoroquinoline-6-carbaldehyde

Übersicht

Beschreibung

8-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline derivative with the chemical formula C10H6FNO and a molecular weight of 175.16 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

The synthesis of 8-Fluoroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde can then be replaced with various nucleophiles. Additionally, the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes condensation reactions with nucleophiles such as amines, hydrazines, and hydroxylamines.

Schiff Base Formation

Reaction with primary amines (e.g., 2,6-diisopropylbenzenamine) yields Schiff bases via nucleophilic attack at the carbonyl carbon. For example:

-

Conditions : Reflux in chloroform with MgSO₄ as a dehydrating agent (4–40 hours) .

-

Yields : 70–80% for analogous quinolinecarbaldehyde derivatives .

Table 1: Representative Schiff Base Derivatives

| Amine Reactant | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 2,6-Diisopropylbenzeneamine | 8-Fluoro-6-(2,6-diisopropylphenylimino)quinoline | 74–80 |

Redox Reactions

The aldehyde group participates in reversible oxidation and reduction processes.

Electrochemical Reduction

-

Reduction waves : Observed at −1.2 V to −1.5 V (vs. Ag/AgCl) in acetonitrile .

-

Mechanism : Two-electron reduction to the corresponding alcohol, facilitated by proton donation from hydroxyl groups in the quinoline system .

Oxidation Pathways

-

Oxidation waves : Occur at +1.2 V to +1.7 V, likely involving the hydroxyl or amine groups in the quinoline core .

-

Product : Oxidation yields 8-fluoroquinoline-6-carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Cyclization and Heterocycle Formation

The aldehyde group serves as a precursor for synthesizing fused heterocycles.

Thiadiazine and Triazole Derivatives

Reaction with thiosemicarbazide or hydrazine derivatives leads to cyclized products:

-

Key intermediates : Thiosemicarbazones undergo cyclization under acidic or basic conditions .

-

Applications : Enhanced antibacterial activity compared to parent fluoroquinolones .

Table 2: Heterocyclic Derivatives and Their Synthetic Routes

| Reagent | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | 1,2,4-Triazole derivatives | POCl₃, 80–100°C | 60–75 |

| Thiourea | Thiadiazole hybrids | AcOH, reflux | 50–65 |

Electrochemical Behavior

Cyclic voltammetry studies reveal multi-step redox processes:

Key Findings :

-

Reduction : Irreversible first wave (−1.3 V) followed by quasi-reversible steps.

-

Oxidation : Two distinct waves at +1.3 V and +1.6 V, attributed to hydroxyl group oxidation.

-

LUMO/HOMO Analysis : The aldehyde group lowers the LUMO energy (−1.9 eV), enhancing electrophilicity .

Stability and Side Reactions

-

Cannizzaro Disproportionation : Occurs in strongly basic media, yielding 8-fluoroquinoline-6-carboxylic acid and 6-hydroxymethyl-8-fluoroquinoline .

-

Photodegradation : UV exposure in chloroform leads to decomposition, necessitating dark storage .

Synthetic Methods

While direct synthesis data for 8-fluoroquinoline-6-carbaldehyde is limited, analogous routes include:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

8-Fluoroquinoline-6-carbaldehyde is primarily recognized for its role as a key intermediate in the synthesis of several pharmaceutical agents. It is particularly valuable in the development of:

- Antimicrobial Agents: The compound has been utilized in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections. Research indicates that derivatives of fluoroquinolones can be modified to enhance their pharmacokinetic and pharmacodynamic properties, making them suitable for treating resistant strains of bacteria .

- Anticancer Drugs: Studies have shown that modifications to the quinoline structure can lead to compounds with promising anticancer activities. For instance, hybridization techniques that incorporate various heterocycles into the fluoroquinolone structure have yielded new compounds with enhanced biological activity .

| Application | Details |

|---|---|

| Antimicrobial Agents | Key intermediate for fluoroquinolone antibiotics, effective against resistant bacteria. |

| Anticancer Drugs | Modifications lead to compounds with improved efficacy against cancer cells. |

Organic Synthesis

Versatile Reactivity

This compound is widely used in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows for:

- Formation of Complex Molecules: The compound can participate in nucleophilic aromatic substitution reactions, facilitating the synthesis of diverse organic compounds including Schiff bases, which are useful in coordination chemistry and sensor applications .

- Synthesis of Fluorescent Probes: The compound's structural features make it an excellent candidate for developing fluorescent probes used in biological imaging, enabling real-time tracking of cellular processes .

Material Science

Advanced Material Development

In material science, this compound is employed for creating advanced materials with specific chemical properties:

- Polymers and Coatings: The compound has been investigated for its potential in developing polymers and coatings that exhibit enhanced performance characteristics due to their unique chemical structures .

- Dye-Sensitized Solar Cells: Research indicates that derivatives formed from 8-fluoroquinoline can be utilized as dye sensitizers in solar cells, contributing to advancements in renewable energy technologies .

Analytical Chemistry

Detection and Quantification

This compound plays a crucial role in analytical chemistry:

- Reliable Analytical Methods: It is utilized for developing methods to detect and quantify specific analytes, providing researchers with reliable tools for analysis .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds were found to be effective even against antibiotic-resistant strains, highlighting their potential as new therapeutic agents .

Case Study 2: Fluorescent Probes

Research involving the use of this compound in creating fluorescent probes showed promising results in biological imaging applications. The probes allowed for real-time observation of cellular interactions, providing insights into various biological processes .

Wirkmechanismus

The mechanism of action of 8-Fluoroquinoline-6-carbaldehyde, particularly in its biological applications, involves its interaction with various molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately resulting in cell death . The specific molecular targets and pathways involved in the action of this compound are still under investigation.

Vergleich Mit ähnlichen Verbindungen

8-Fluoroquinoline-6-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical reactivity and biological activity.

Biologische Aktivität

8-Fluoroquinoline-6-carbaldehyde is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial, antiviral, and anticancer properties, along with relevant case studies and research findings.

This compound is characterized by the presence of a fluorine atom at the 8-position of the quinoline ring and an aldehyde functional group. The compound undergoes various chemical reactions, including oxidation to form carboxylic acids and reduction to form alcohols. Its mechanism of action is primarily linked to its interaction with DNA synthesis pathways, similar to other fluoroquinolones, where it stabilizes DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV .

Antibacterial Activity

The antibacterial properties of this compound have been explored extensively. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Studies indicate that compounds in the fluoroquinolone class exhibit broad-spectrum activity, which can be attributed to structural features such as the C6-fluorine substituent that enhances membrane permeability and pharmacokinetic profiles .

Comparative Efficacy Against Pathogens

| Fluoroquinolone | Activity Against Key Pathogens | Pharmacokinetics |

|---|---|---|

| Ciprofloxacin | E. coli, K. pneumoniae | Half-life: 4h |

| Moxifloxacin | S. aureus, K. pneumoniae | Half-life: 13h |

| Ofloxacin | P. aeruginosa, E. coli | Half-life: 6h |

| This compound | In vitro studies ongoing | Data pending |

Recent studies have highlighted the compound's potential as an alternative treatment option in cases where resistance to conventional antibiotics has developed .

Antiviral Activity

Beyond antibacterial properties, this compound has been investigated for its antiviral effects. Research indicates that derivatives of quinoline compounds can inhibit viral replication through mechanisms involving interference with viral RNA synthesis and protein translation processes .

A notable study demonstrated that certain derivatives exhibited significant inhibition of H5N1 virus growth with low cytotoxicity levels, suggesting a promising avenue for antiviral drug development .

Anticancer Properties

The anticancer potential of this compound has also been a focus of research. Compounds containing the quinoline nucleus have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Assessment

A recent investigation assessed the cytotoxicity of 8-fluoroquinoline derivatives against several cancer cell lines, revealing that modifications at specific positions on the quinoline ring can significantly enhance their anticancer activity. For example, derivatives with electron-withdrawing groups at the C7 position displayed increased potency against breast cancer cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antibacterial : Effective against various pathogenic bacteria; potential alternative in antibiotic-resistant infections.

- Antiviral : Inhibits viral replication; promising candidates for treating viral infections.

- Anticancer : Induces apoptosis in cancer cells; structural modifications enhance efficacy.

Eigenschaften

IUPAC Name |

8-fluoroquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQNFXSRKVUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229795-42-9 | |

| Record name | 8-fluoroquinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.